molecular formula C7H8OS B1312351 2-(thiophen-2-yl)propanal

2-(thiophen-2-yl)propanal

Cat. No.: B1312351
M. Wt: 140.2 g/mol
InChI Key: LWLHFHDNURUMPN-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)propanal is an organic compound that belongs to the class of aldehydes It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(thiophen-2-yl)propanal can be synthesized through several methods. One common approach involves the reaction of thiophene with propanal in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like boron trifluoride etherate. The reaction is carried out at room temperature and monitored using techniques like gas chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: 2-(2-Thienyl)propanoic acid

    Reduction: 2-(2-Thienyl)propanol

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

2-(thiophen-2-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of materials such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)ethanal: Similar structure but with an ethanal group instead of propanal.

    2-(2-Thienyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.

    2-(2-Thienyl)methanol: Contains a hydroxyl group instead of an aldehyde.

Uniqueness

2-(thiophen-2-yl)propanal is unique due to its specific combination of a thiophene ring and a propanal group. This structure imparts distinct chemical reactivity and potential applications that differ from its analogs. For example, the presence of the propanal group allows for specific oxidation and reduction reactions that are not possible with 2-(2-Thienyl)ethanal or 2-(2-Thienyl)acetic acid.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.2 g/mol

IUPAC Name

2-thiophen-2-ylpropanal

InChI

InChI=1S/C7H8OS/c1-6(5-8)7-3-2-4-9-7/h2-6H,1H3

InChI Key

LWLHFHDNURUMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethylisocyanomethylphosphonate in diethyl ether (40 ml) was added butyl lithium (6.9 ml, 1.6M in hexane) dropwise at −60° C. After the reaction mixture was stirred at −60° C. for additional 15 min a solution of 2-acetylthiophene (1.26 g, 10 mmol) in diethyl ether (10 ml) was added at the same temperature. The reaction mixture was warmed up to 0° C. and was stirred for 1.5 h. Concentrated HCl (15 ml) was added at 0° C. and then ice bath was removed. After the resulting mixture was stirred at room temperature overnight it was poured to cold water (20 ml). The organic layer was washed with water, sat. sodium bicarbonate, brine, dried over sodium sulfate and concentrated. The crude product was used in the next step without purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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6.9 mL
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reactant
Reaction Step One
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40 mL
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solvent
Reaction Step One
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1.26 g
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reactant
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10 mL
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solvent
Reaction Step Two
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Quantity
15 mL
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reactant
Reaction Step Three

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